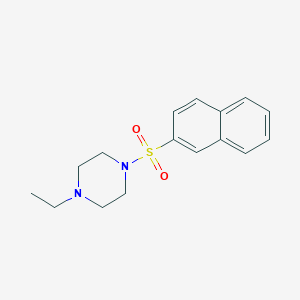

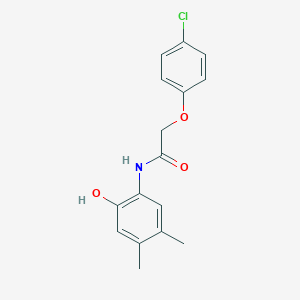

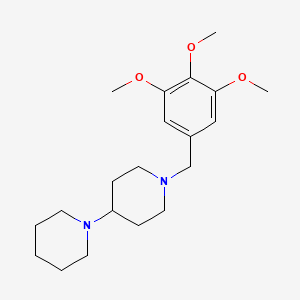

![molecular formula C12H12FN3O3S2 B5801902 5-[(dimethylamino)sulfonyl]-2-fluoro-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5801902.png)

5-[(dimethylamino)sulfonyl]-2-fluoro-N-1,3-thiazol-2-ylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-[(Dimethylamino)sulfonyl]-2-fluoro-N-1,3-thiazol-2-ylbenzamide, also known as DTBZ, is a chemical compound that has been extensively studied for its potential in scientific research. DTBZ is a benzamide derivative that is structurally similar to benzamides used in the treatment of Parkinson's disease. However, DTBZ is not used as a drug, but rather as a research tool for investigating the function of pancreatic beta cells in the body.

Mecanismo De Acción

5-[(dimethylamino)sulfonyl]-2-fluoro-N-1,3-thiazol-2-ylbenzamide binds to a specific protein called the vesicular monoamine transporter 2 (VMAT2), which is present in pancreatic beta cells. VMAT2 is responsible for packaging insulin into vesicles, which are then released from the beta cells in response to glucose levels in the blood. By binding to VMAT2, this compound inhibits the packaging and release of insulin from beta cells, allowing researchers to measure the density and function of these cells.

Biochemical and Physiological Effects:

This compound has a specific affinity for VMAT2 in pancreatic beta cells, and does not bind to other VMAT2-containing cells in the body. This allows for selective imaging of beta cells in the pancreas, without affecting other cells or organs. This compound has been shown to be safe and well-tolerated in humans and animals, with no significant adverse effects reported.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One major advantage of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-1,3-thiazol-2-ylbenzamide is its specificity for pancreatic beta cells, which allows for accurate measurement of beta cell density and function. This compound imaging has been shown to be more sensitive than other imaging techniques, such as magnetic resonance imaging (MRI) and computed tomography (CT), for detecting changes in beta cell mass. However, this compound imaging is limited by its low spatial resolution, which makes it difficult to distinguish between individual beta cells.

List of

Direcciones Futuras

1. Development of new 5-[(dimethylamino)sulfonyl]-2-fluoro-N-1,3-thiazol-2-ylbenzamide derivatives with improved imaging properties and specificity for beta cells.

2. Investigation of the role of beta cell dysfunction in the pathogenesis of diabetes and other metabolic disorders.

3. Development of new treatments for diabetes that target beta cell function and mass.

4. Investigation of the effects of environmental and genetic factors on beta cell function and mass.

5. Development of new imaging techniques that combine this compound imaging with other imaging modalities, such as MRI or CT, to improve spatial resolution and accuracy.

Métodos De Síntesis

5-[(dimethylamino)sulfonyl]-2-fluoro-N-1,3-thiazol-2-ylbenzamide is synthesized through a multistep process that involves the reaction of 2-fluoro-5-nitrobenzoic acid with thionyl chloride to produce 2-fluoro-5-chlorobenzoic acid. The resulting compound is then reacted with 2-aminothiazole to form 5-chloro-2-fluoro-N-1,3-thiazol-2-ylbenzoic acid. Finally, the compound is treated with dimethylamine and sulfonyl chloride to produce this compound.

Aplicaciones Científicas De Investigación

5-[(dimethylamino)sulfonyl]-2-fluoro-N-1,3-thiazol-2-ylbenzamide is primarily used as a research tool for investigating the function of pancreatic beta cells in the body. Specifically, this compound is used to measure the density and function of beta cells in the pancreas, which are responsible for producing insulin. This is important for understanding the pathophysiology of diabetes and developing new treatments for the disease.

Propiedades

IUPAC Name |

5-(dimethylsulfamoyl)-2-fluoro-N-(1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O3S2/c1-16(2)21(18,19)8-3-4-10(13)9(7-8)11(17)15-12-14-5-6-20-12/h3-7H,1-2H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCXQAOJASQPGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[(1-naphthylamino)carbonothioyl]benzamide](/img/structure/B5801849.png)

![N'-[2-(4-chlorophenyl)acetyl]-2-furohydrazide](/img/structure/B5801869.png)

![3-(4-fluorophenyl)-7-(2-furyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5801895.png)

![methyl 4-{[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5801912.png)

![1-oxo-3-propyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5801927.png)